9-methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride
Overview
Description
9-methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride is a bicyclic organic compound with the molecular formula C8H18Cl2N2. It is a derivative of diazabicyclononane, characterized by the presence of a methyl group at the 9th position and two hydrochloride groups. This compound is known for its unique structure and properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diaminopentane with formaldehyde and formic acid, followed by methylation and subsequent treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diazabicyclononane derivatives.
Scientific Research Applications
9-methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 9-methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo(3.3.1)nonane: Lacks the methyl group at the 9th position.
9,9-Dimethyl-3,7-diazabicyclo(3.3.1)nonane: Contains two methyl groups at the 9th position.
Uniqueness
9-methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.
Properties
IUPAC Name |
9-methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-7-3-2-4-8(10)6-9-5-7;;/h7-9H,2-6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLUHXBQTQMMOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955859 | |
Record name | 9-Methyl-3,9-diazabicyclo[3.3.1]nonane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50955859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3431-07-0 | |
Record name | 3,9-Diazabicyclo(3.3.1)nonane, 9-methyl-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003431070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Methyl-3,9-diazabicyclo[3.3.1]nonane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50955859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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